![molecular formula C24H16ClN5O3S B2429189 2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one CAS No. 941991-67-9](/img/structure/B2429189.png)
2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the molecular formula C24H16ClN5O3S and a molecular weight of 489.93. It is a derivative of quinazolinone, a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, a benzodioxol group, and a pyridopyrimidinone group. These groups are common in many biologically active compounds .Scientific Research Applications
Antitumor and Antibacterial Agents
Compounds structurally related to the query chemical, particularly those involving 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS), targeting antitumor and antibacterial applications. These compounds exhibit significant potency against human TS, suggesting potential in cancer therapy and infection control (Gangjee et al., 1996).
Kinase Inhibition for Cancer Treatment
Derivatives structurally similar to the chemical have been explored for their role in inhibiting the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). This research aims at developing covalent-binding, irreversible inhibitors for cancer treatment, particularly targeting tumor growth and angiogenesis (Wissner et al., 2005).
Antimicrobial and Antitumor Properties
The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown promising results as potent antitumor and antibacterial agents. This includes the development of compounds with significant activity against various cancer cell lines and bacterial strains, highlighting the potential for new therapeutic agents (Hafez et al., 2017).
Pro-apoptotic Activity in Cancer Cells
Further research into pyrimidin-2,4-diamine derivatives related to the query compound has unveiled their synthesis and preliminary evaluation for cytotoxic and pro-apoptotic activities. These studies contribute to understanding the structural requirements for pro-apoptotic agents in cancer therapy, offering insights into potential anti-tumoral derivatives (Font et al., 2011).
Antimicrobial Activities
Novel azetidinyl-3-quinazolin-4-one hybrids synthesized from anthranilic acid have shown promising in vitro antimicrobial evaluation. These compounds exhibit significant activity against some gram-positive and gram-negative bacteria, indicating potential applications in addressing bacterial infections (Myangar & Raval, 2012).
Future Directions
Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include investigating its potential anticancer properties, as similar compounds have shown promising results in this area . Additionally, further studies could aim to elucidate the specific mechanism of action of this compound.
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5O3S/c25-14-5-8-21-26-16(10-22(31)30(21)11-14)12-34-24-28-18-4-2-1-3-17(18)23(29-24)27-15-6-7-19-20(9-15)33-13-32-19/h1-11H,12-13H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGQQBYRCWISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride](/img/structure/B2429107.png)
![7-Isopropyl 2-methyl 5-oxo-5,6-dihydroquinoxalino[2',3':4,5]pyrrolo[1,2-a]quinazoline-2,7-dicarboxylate](/img/structure/B2429110.png)
![N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2429112.png)
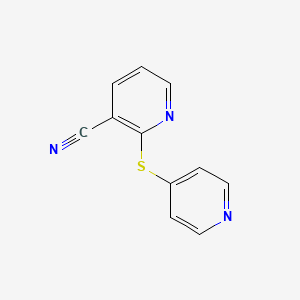
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
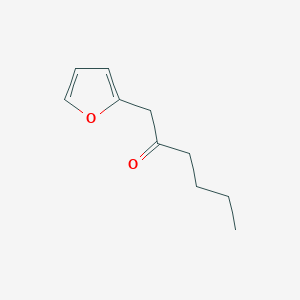
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)
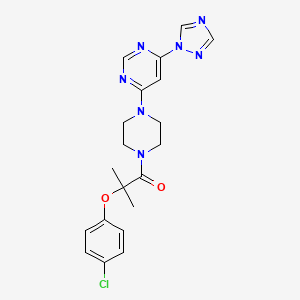
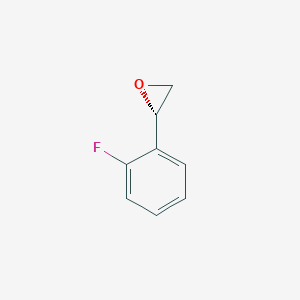
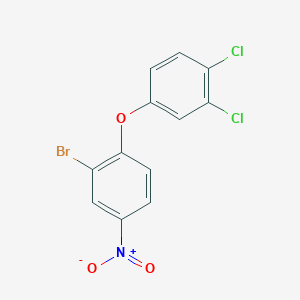

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)
